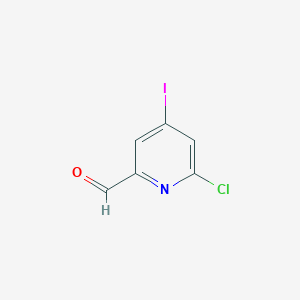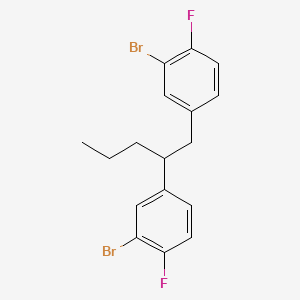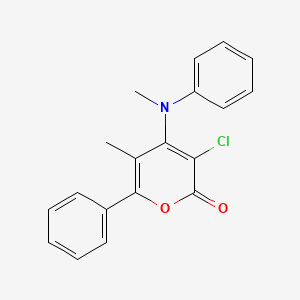
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one is a complex organic compound with a unique structure that includes a pyran ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common route involves the reaction of 3-chloro-5-methyl-4-nitroaniline with phenylacetic acid under specific conditions to form the desired pyran ring structure. The reaction conditions often include the use of solvents like water and sulfuric acid as a reactant. The nitro group is reduced using hypophosphorous acid, and iron powder is used to further reduce the intermediate to the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-methylaniline: An intermediate in the synthesis of various pharmaceuticals and agrochemicals.
3-chloro-5-nitroaniline: Used in the synthesis of dyes and pigments.
Uniqueness
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
76312-43-1 |
|---|---|
Formule moléculaire |
C19H16ClNO2 |
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
3-chloro-5-methyl-4-(N-methylanilino)-6-phenylpyran-2-one |
InChI |
InChI=1S/C19H16ClNO2/c1-13-17(21(2)15-11-7-4-8-12-15)16(20)19(22)23-18(13)14-9-5-3-6-10-14/h3-12H,1-2H3 |
Clé InChI |
COKHEHBVLLNOAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=O)C(=C1N(C)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


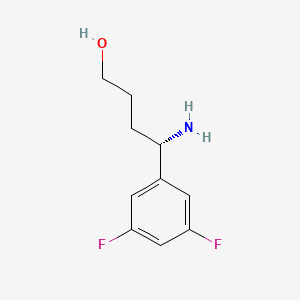
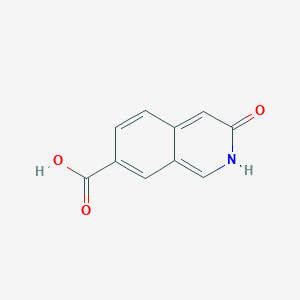
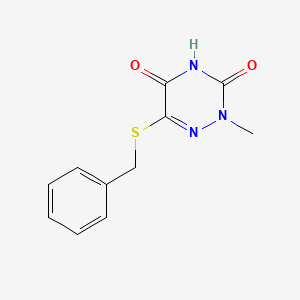
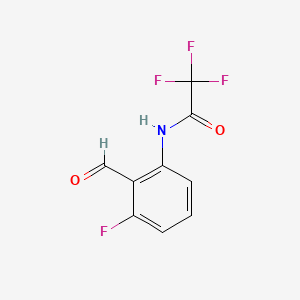
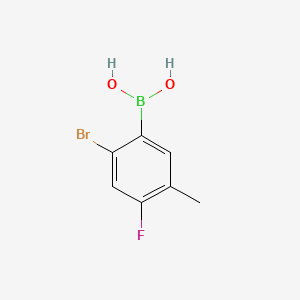
![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

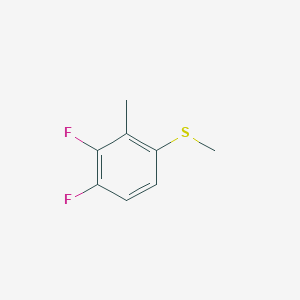
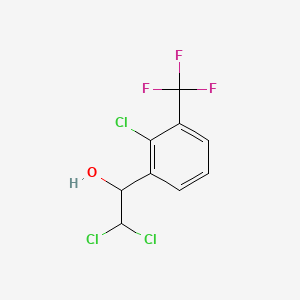
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)

